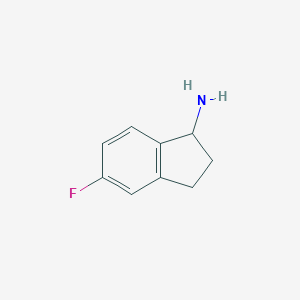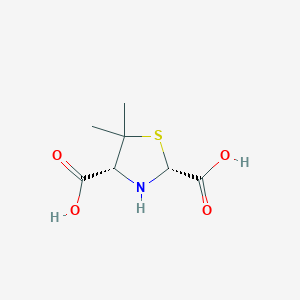
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid (DMDCA) is a naturally occurring amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. DMDCA has been found to have a variety of biochemical and physiological effects, making it a promising candidate for research in various fields.
Mécanisme D'action
The mechanism of action of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid is not fully understood, but it is thought to work through the activation of various signaling pathways in the body. 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose uptake. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Effets Biochimiques Et Physiologiques
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to increase glucose uptake and improve insulin sensitivity, making it a potential treatment for diabetes. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to have antioxidant and anti-inflammatory properties, which may make it a promising candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid in lab experiments is that it is a naturally occurring compound, which may make it more biocompatible than synthetic compounds. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to have relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain studies.
Orientations Futures
There are several potential future directions for research on 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid. One area of research could be the development of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid-based therapies for the treatment of diabetes and other metabolic disorders. Additionally, further research could be done to elucidate the mechanism of action of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid and to identify other signaling pathways that it may activate. Finally, research could be done to explore the potential use of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid in the treatment of various diseases associated with oxidative stress and inflammation, such as cancer and cardiovascular disease.
Méthodes De Synthèse
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid can be synthesized through the reaction of L-cysteine with formaldehyde and thiazolidine-2,4-dicarboxylic acid. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for research in these fields. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been studied for its potential use in the treatment of diabetes, as it has been found to improve glucose metabolism and insulin sensitivity.
Propriétés
Numéro CAS |
142185-31-7 |
|---|---|
Nom du produit |
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid |
Formule moléculaire |
C7H11NO4S |
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
(2R,4R)-5,5-dimethyl-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c1-7(2)3(5(9)10)8-4(13-7)6(11)12/h3-4,8H,1-2H3,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |
Clé InChI |
HTHNEPWLOCHROG-QWWZWVQMSA-N |
SMILES isomérique |
CC1([C@H](N[C@H](S1)C(=O)O)C(=O)O)C |
SMILES |
CC1(C(NC(S1)C(=O)O)C(=O)O)C |
SMILES canonique |
CC1(C(NC(S1)C(=O)O)C(=O)O)C |
Synonymes |
5,5-dimethylthiazolidine-2,4-dicarboxylic acid 5,5-dimethylthiazolidine-2,4-dicarboxylic acid, (2S-trans)-isomer 5,5-DTDC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



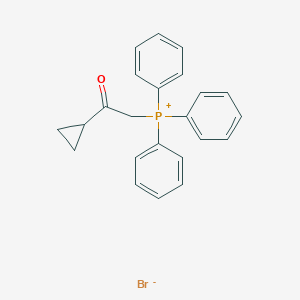
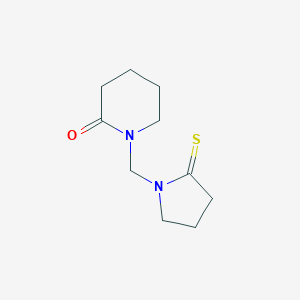
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
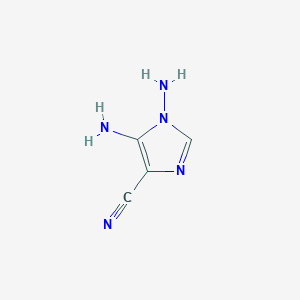
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
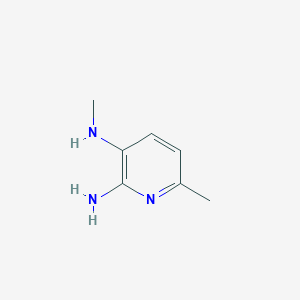
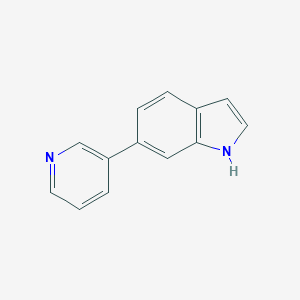
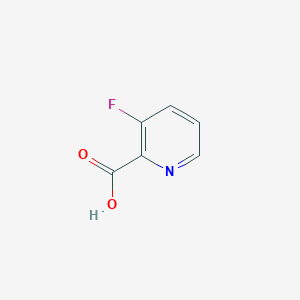
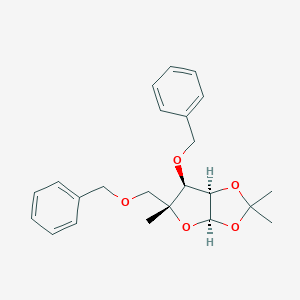
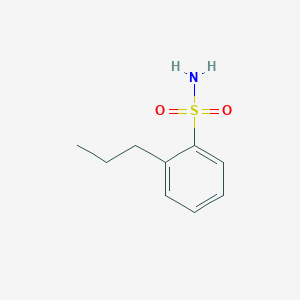
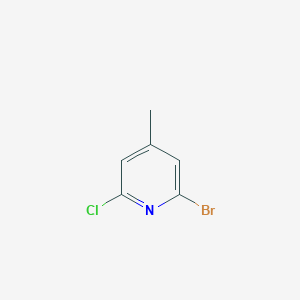
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
